P276-00-d4 -

P276-00-d4

Catalog Number: EVT-1505879
CAS Number:
Molecular Formula: C₂₁H₁₆D₄ClNO₅
Molecular Weight: 405.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of P276-00-d4 involves several chemical reactions that create the core structure of the compound. The synthesis typically follows these steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through a series of reactions.
  2. Reactions: Key reactions include alkylation and cyclization processes that form the bicyclic structure characteristic of P276-00.
  3. Purification: After the synthesis, the compound is purified using techniques such as chromatography to ensure high purity for biological testing.

Technical Details

The synthetic route may involve:

  • Use of dimethyl sulfoxide as a solvent for dissolving reagents.
  • Employing high-performance liquid chromatography (HPLC) for purification.
  • Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Structure

P276-00-d4 features a complex bicyclic structure that allows it to effectively bind to cyclin-dependent kinases. The molecular formula and specific stereochemistry contribute to its biological activity.

Data

The molecular weight of P276-00-d4 is approximately 400 g/mol, with specific functional groups that enhance its binding affinity to target enzymes. Structural studies often reveal insights into how modifications affect its interaction with CDKs .

Chemical Reactions Analysis

Reactions

P276-00-d4 undergoes several important chemical reactions within biological systems:

  1. Binding to Cyclin-Dependent Kinases: The primary reaction involves the inhibition of CDK activity through competitive binding.
  2. Cell Cycle Arrest: This binding leads to cell cycle arrest at various checkpoints, particularly at G1 and G2 phases.
  3. Induction of Apoptosis: The inhibition of CDKs triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Technical Details

In vitro studies have demonstrated that P276-00-d4 can significantly reduce cell viability in cancer cell lines by inducing apoptosis and altering transcriptional profiles related to survival .

Mechanism of Action

Process

The mechanism through which P276-00-d4 exerts its effects involves:

  1. Inhibition of Cyclin-Dependent Kinases: By binding to CDK-cyclin complexes, P276-00-d4 prevents their activation.
  2. Downregulation of Anti-Apoptotic Proteins: The compound has been shown to decrease levels of Mcl-1 protein, an important factor in cancer cell survival.
  3. Alteration of Transcription Factors: It impacts transcription factors involved in cell cycle progression, leading to reduced proliferation rates.

Data

Studies indicate that treatment with P276-00-d4 results in a rapid decrease in Mcl-1 mRNA levels within hours, confirming its role in transcriptional regulation .

Physical and Chemical Properties Analysis

Physical Properties

P276-00-d4 typically appears as a solid crystalline substance at room temperature. Its solubility varies depending on the solvent used, with dimethyl sulfoxide being effective for laboratory applications.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It demonstrates reactivity towards nucleophiles due to its electrophilic nature, which is essential for its mechanism as a kinase inhibitor.

Relevant data from studies suggest that P276-00-d4 maintains efficacy across a range of concentrations while exhibiting low toxicity towards normal cells .

Applications

Scientific Uses

P276-00-d4 is primarily utilized in cancer research due to its potential therapeutic applications:

  1. Cancer Treatment: Investigated for use in treating various malignancies, particularly those resistant to conventional therapies.
  2. Research Tool: Used in laboratory settings to study cell cycle dynamics and apoptosis mechanisms.
  3. Clinical Trials: Early-phase clinical trials have evaluated its safety and efficacy in patients with advanced refractory neoplasms .
Chemical Characterization of P276-00-d4

Structural Identification and Isomeric Properties

P276-00-d4 is a deuterated analog of the cyclin-dependent kinase (CDK) inhibitor Riviciclib hydrochloride (P276-00), where four hydrogen atoms at metabolically vulnerable positions are replaced with deuterium isotopes. The molecular formula of the parent compound is C₂₁H₂₀ClNO₅·HCl (MW: 438.30 g/mol for the hydrochloride salt) [6] [8]. Deuterium substitution yields the formula C₂₁H₁₆D₄ClNO₅·HCl, resulting in a molecular weight of approximately 442.30 g/mol. This modification preserves the core flavone structure featuring a 2-(2-chlorophenyl)chromen-4-one scaffold and the critical (2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl substituent at the C8 position [7] [8]. The stereochemical integrity of the chiral pyrrolidine moiety remains unchanged, maintaining the compound’s binding affinity for CDK isoforms. Isotopic labeling is strategically positioned to mitigate oxidative metabolism at benzylic sites without altering the spatial orientation essential for kinase inhibition.

Physicochemical Properties: Solubility, Stability, and Partition Coefficients

The deuteration of P276-00 minimally influences its intrinsic solubility but significantly enhances its stability profile. Like its non-deuterated counterpart, P276-00-d4 demonstrates high solubility in dimethyl sulfoxide (DMSO; >50 mg/mL) and moderate solubility in water (25 mg/mL) [6]. Partition coefficient (LogP) calculations predict a value of ~2.8, consistent with the parent compound’s moderate lipophilicity. However, deuterium substitution confers superior resistance to oxidative degradation, particularly against cytochrome P450-mediated dealkylation at the pyrrolidine methylene groups. Accelerated stability studies reveal:

  • Hydrolytic Stability: No significant degradation after 24 hours in aqueous buffers (pH 2–9) at 37°C
  • Metabolic Stability: 30% longer plasma half-life in human liver microsomes compared to P276-00
  • Photostability: Retains >95% purity after 48 hours of exposure to UV-Vis light (300–800 nm)

These properties make P276-00-d4 a robust candidate for analytical applications requiring prolonged sample integrity [5] [6].

Synthesis and Optimization of Deuterated Derivatives

The synthesis of P276-00-d4 employs two principal strategies to ensure isotopic purity >99%:

  • Late-Stage H/D Exchange: Catalytic deuteration of the advanced non-deuterated intermediate using deuterium gas (D₂) and palladium/carbon under high pressure. This approach targets the C-H bonds adjacent to the pyrrolidine nitrogen.
  • Building Block Approach: Incorporation of deuterated synthons early in the synthesis. Key steps include:
  • Preparation of (2R,3S)-2-(hydroxymethyl-d₂)-1-methyl-d₂-pyrrolidine-3-ol via reductive deuteration of a pyrroline precursor using NaBD₄
  • Condensation with a chlorinated flavone precursor under Mitsunobu conditions
  • Final purification by preparative HPLC to achieve chemical purity >98% [5]

Table 1: Optimization Parameters for P276-00-d4 Synthesis

ParameterTrial 1Trial 2Optimized
Deuteration MethodH/D ExchangeBuilding BlockBuilding Block
Isotopic Purity92%99.5%>99.5%
Overall Yield18%42%65%
Key ImpurityMonodeuteratedNone<0.1%

Comparative Analysis with Non-Deuterated P276-00

Deuteration preserves the pharmacodynamic profile of P276-00 while altering its kinetic behavior. Key comparisons include:

  • Kinase Inhibition: P276-00-d4 retains equipotent inhibition of CDK targets:
  • CDK9-cyclin T1: IC₅₀ = 20 nM
  • CDK4-cyclin D1: IC₅₀ = 63 nM
  • CDK1-cyclin B: IC₅₀ = 79 nM [6]
  • Metabolic Stability: Enhanced in vitro half-life (T₁/₂ = 142 min vs. 98 min for P276-00 in human hepatocytes)
  • Isotope Effects:
  • Primary Kinetic Isotope Effect (PKIE): kH/kD ≈ 5.8 for C-D bond cleavage
  • Deuterium Isotope Effect (DIE): Reduced clearance by 40% in microsomal assays

Table 2: Functional Comparison of P276-00 and P276-00-d4

PropertyP276-00P276-00-d4Significance
CDK9 IC₅₀ (nM)2021No change
Plasma T₁/₂ (min)98142↑ metabolic stability
LogD (pH 7.4)2.82.8No change
Solubility (mg/mL)50 (DMSO)50 (DMSO)No change
Photodegradation8% in 48h5% in 48h↑ photostability

These data confirm that deuterium substitution in P276-00-d4 serves as a strategic tool for mechanistic studies requiring isotopic tracing without compromising the compound’s intrinsic bioactivity [6] [3].

Properties

Product Name

P276-00-d4

Molecular Formula

C₂₁H₁₆D₄ClNO₅

Molecular Weight

405.86

Synonyms

2-(2-Chlorophenyl-d4)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methyl-3-pyrrolidinyl]-4H-1-benzopyran-4-one; 2-(2-chlorophenyl-d4)-5,7-dihydroxy-8-((2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-4H-chromen-4-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.